molecular formula C22H16N2O3S B4885467 5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4885467
M. Wt: 388.4 g/mol
InChI Key: PEOFYYOEZKUTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MRS2179, is a selective P2Y1 receptor antagonist. P2Y1 receptors are G protein-coupled receptors that are involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in different biological systems.

Mechanism of Action

MRS2179 works by selectively binding to and blocking the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The blockade of P2Y1 receptors by MRS2179 inhibits the downstream signaling pathways that are involved in platelet aggregation, vascular tone regulation, and neurotransmitter release. This mechanism of action makes MRS2179 a valuable tool for investigating the role of P2Y1 receptors in different biological systems.
Biochemical and Physiological Effects:
MRS2179 has been shown to have several biochemical and physiological effects. In platelets, MRS2179 inhibits ADP-induced platelet aggregation, which is a critical step in the formation of blood clots. In blood vessels, MRS2179 reduces vasoconstriction and lowers blood pressure. In the brain, MRS2179 modulates the release of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological processes.

Advantages and Limitations for Lab Experiments

MRS2179 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the P2Y1 receptor, which allows for specific investigation of the receptor's role in different biological systems. Additionally, MRS2179 has a well-established synthesis method, making it readily available for scientific research. However, one of the limitations of MRS2179 is its relatively low potency, which may require higher concentrations for effective inhibition of P2Y1 receptors.

Future Directions

For research could include investigating the role of P2Y1 receptors in different disease states, such as cancer and inflammation, as well as exploring new therapeutic targets for the treatment of cardiovascular and neurological disorders. Furthermore, the development of more potent and selective P2Y1 receptor antagonists could provide new tools for investigating the role of P2Y1 receptors in different biological systems.

Synthesis Methods

MRS2179 can be synthesized using a multistep process that involves the condensation of 4-(1-naphthylmethoxy)benzaldehyde with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base catalyst. The resulting intermediate is then treated with an acid to yield the final product. The synthesis of MRS2179 has been optimized to improve its yield and purity, making it a readily available compound for scientific research.

Scientific Research Applications

MRS2179 has been extensively used in scientific research to investigate the role of P2Y1 receptors in various biological systems. Studies have shown that MRS2179 can inhibit platelet aggregation, reduce blood pressure, and modulate neurotransmitter release in the brain. In addition, MRS2179 has been used in the study of cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as epilepsy and Parkinson's disease.

properties

IUPAC Name

5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c25-20-19(21(26)24-22(28)23-20)12-14-8-10-17(11-9-14)27-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H2,23,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFYYOEZKUTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)NC(=S)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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